1-Phenyl-1H-tetrazole

Corrosion inhibition Aluminum protection Tetrazole derivatives

1-Phenyl-1H-tetrazole (CAS 5378-52-9) is a 1-substituted phenyltetrazole with molecular formula C7H6N4 and a molecular weight of 146.15 g/mol. It belongs to the tetrazole class of five-membered nitrogen-rich heterocycles, which are widely employed as carboxylic acid bioisosteres, corrosion inhibitors, energetic material precursors, and ligands in coordination chemistry.

Molecular Formula C7H6N4
Molecular Weight 146.15 g/mol
CAS No. 5378-52-9
Cat. No. B1583905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1H-tetrazole
CAS5378-52-9
Molecular FormulaC7H6N4
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=NN=N2
InChIInChI=1S/C7H6N4/c1-2-4-7(5-3-1)11-6-8-9-10-11/h1-6H
InChIKeyIYPXPGSELZFFMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1H-tetrazole (5378-52-9) Procurement Guide: Core Identity and Class Characteristics


1-Phenyl-1H-tetrazole (CAS 5378-52-9) is a 1-substituted phenyltetrazole with molecular formula C7H6N4 and a molecular weight of 146.15 g/mol [1]. It belongs to the tetrazole class of five-membered nitrogen-rich heterocycles, which are widely employed as carboxylic acid bioisosteres, corrosion inhibitors, energetic material precursors, and ligands in coordination chemistry [2]. The compound itself serves as a versatile scaffold: the unsubstituted 1-phenyl-1H-tetrazole core is used as an electrochemical probe for surface adsorption studies, as a precursor to 5-substituted derivatives, and as a neutral N-donor ligand in transition-metal complexes . Commercial grades typically specify a purity of ≥97% .

1-Phenyl-1H-tetrazole (5378-52-9) Substitution Risk: Positional Isomerism and Substituent-Dependent Performance


Simple interchange of 1-Phenyl-1H-tetrazole with other phenyltetrazole isomers or analogs is not scientifically defensible. The position of phenyl substitution (1- vs. 2- vs. 5-) fundamentally alters electronic structure, dipole moment, and metal-binding geometry [1]. Experimentally, the corrosion inhibition efficiency of tetrazole derivatives on aluminum in 1 M HCl follows the explicit rank order: 1-phenyl-1H-tetrazole-5-thiol (A) > 1-phenyl-1H-tetrazole (B) > 1H-tetrazol-5-amine (C) > 1H-tetrazole (D) [2]. Substituting B with the more effective thiol derivative A would overestimate performance, while using unsubstituted 1H-tetrazole D would result in significantly lower inhibition. Similarly, in thermal decomposition studies, the decomposition exotherm and mass-loss profile differ among eight phenyltetrazole analogs (I–VIII), meaning that thermal hazard assessments cannot be transferred from one analog to another [3]. The quantitative differentiation evidence below provides the specific data required for informed selection and procurement.

1-Phenyl-1H-tetrazole (5378-52-9) Evidence-Based Differentiation vs. Closest Analogs


Corrosion Inhibition Efficiency on Aluminum in 1 M HCl: Head-to-Head Tetrazole Derivative Comparison

In a direct comparative study using weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) on aluminum in 1.0 M HCl, 1-phenyl-1H-tetrazole (compound B) exhibited intermediate inhibition efficiency, ranked second among four tetrazole derivatives. The inhibition efficiency (IE%) followed the experimentally determined sequence: 1-phenyl-1H-tetrazole-5-thiol (A) > 1-phenyl-1H-tetrazole (B) > 1H-tetrazol-5-amine (C) > 1H-tetrazole (D) [1]. This ranking was corroborated by quantum chemical calculations: the difference in IE% correlated with HOMO energy, LUMO energy, and the HOMO–LUMO gap, with compound B showing a larger gap and less favorable electron-donating ability than the thiol analog A, but superior to the unsubstituted tetrazole D [1].

Corrosion inhibition Aluminum protection Tetrazole derivatives

Thermal Decomposition Behavior: 1-Phenyl-1H-tetrazole vs. Seven Substituted Phenyltetrazole Analogs

A systematic thermogravimetric (TG) and differential scanning calorimetric (DSC) study of eight phenyltetrazole compounds (I–VIII) revealed that all undergo exothermic tetrazole-ring decomposition within a 190–240 °C window, but with compound-specific onset temperatures and mass-loss profiles [1]. 1-Phenyl-1H-tetrazole (compound I) was directly compared with 1-(2-chlorophenyl)-1H-tetrazole (II), 1-(4-chlorophenyl)-1H-tetrazole (III), 1-(4-hydroxyphenyl)-1H-tetrazole (IV), 1-(4-methoxyphenyl)-1H-tetrazole (V), 1-(4-nitrophenyl)-1H-tetrazole (VI), 1-(2-pyridyl)-1H-tetrazole (VII), and bis-1,4-tetrazol-1-yl benzene (VIII). The decomposition products were identified as N₂ gas and isonitrile species by correlating mass loss with IR spectroscopy of the residue [1]. The heat of exothermic decomposition was quantified for each compound via DSC; the unsubstituted phenyl derivative I serves as the reference baseline against which substituent electronic effects on decomposition enthalpy are benchmarked [1].

Energetic materials Thermal stability DSC/TG analysis

Conformational Preference and Ring-Twist Angle: 1-Phenyl-1H-tetrazole vs. 5-Chloro-1-phenyltetrazole

DFT (B3LYP/6-31G*) calculations and low-temperature matrix isolation FTIR spectroscopy demonstrate that 1-phenyltetrazole adopts a non-planar minimum-energy conformation with a phenyl–tetrazole inter-ring twist angle of 29.8° [1]. The study concurrently investigated 5-chloro-1-phenyltetrazole, revealing that chlorine substitution at the 5-position alters the torsional potential and the vibrational signatures relative to the parent 1-phenyltetrazole [1]. This conformational difference affects the molecule's dipole moment, polarizability, and π-stacking ability, which are critical parameters for crystal engineering, surface adsorption geometry, and ligand preorganization in coordination complexes.

Molecular conformation DFT calculations Matrix isolation FTIR

Electrochemical Probe Utility: 1-Phenyl-1H-tetrazole as a Surface Adsorption Probe vs. 5-Thiol Derivative

1-Phenyl-1H-tetrazole is established as an electrochemical probe for surface adsorption studies, capable of adsorbing onto various material surfaces to generate adsorption isotherms that can be fitted using Langmuir or Freundlich models . This application is distinct from its 5-thiol analog (1-phenyl-1H-tetrazole-5-thiol), which is primarily used as a corrosion inhibitor and metal-ion complexing agent due to the strong metal–sulfur interaction of the thiol group [1]. The absence of the thiol functionality in 1-phenyl-1H-tetrazole enables reversible physisorption-dominated adsorption without the chemisorption irreversibility characteristic of the thiol derivative, making it suitable for probing equilibrium surface phenomena where permanent surface modification must be avoided .

Electrochemical probe Adsorption isotherm Surface science

1-Phenyl-1H-tetrazole (5378-52-9) Evidence-Grounded Application Scenarios


Mid-Tier Corrosion Inhibitor Formulation for Aluminum Pickling

Based on the direct head-to-head corrosion inhibition study in 1 M HCl [1], 1-Phenyl-1H-tetrazole is the appropriate choice when a formulation requires corrosion protection superior to that of unsubstituted 1H-tetrazole or 5-amine derivatives, but where the strong and potentially irreversible chemisorption of the 5-thiol analog is undesirable—for example, in aluminum pickling processes where subsequent surface coating or anodizing requires a clean, non-passivated metal surface.

Reference Standard for Phenyltetrazole Thermal Hazard Assessment

The comprehensive DSC/TG dataset comparing eight phenyltetrazoles [1] positions 1-Phenyl-1H-tetrazole as the unsubstituted reference baseline. Laboratories conducting thermal hazard screening of new tetrazole-based energetic materials or high-temperature pharmaceutical intermediates can use compound I as the comparator standard, against which the effect of ring substituents on decomposition exotherm and gas evolution is quantitatively benchmarked.

Non-Chemisorbing Electrochemical Probe for Surface Adsorption Isotherm Studies

For academic and industrial surface science laboratories needing a reversible, physisorption-dominant probe to construct Langmuir or Freundlich adsorption isotherms on metals, oxides, or carbon materials, 1-Phenyl-1H-tetrazole is the preferred choice over its 5-thiol analog, which introduces irreversible S–metal chemisorption that confounds equilibrium measurements [1]. The compound's well-characterized 29.8° phenyl–tetrazole twist angle [2] further supports computational modeling of adsorption geometry.

Neutral N-Donor Ligand for Coordination Chemistry and Crystal Engineering

The defined conformational preference (29.8° inter-ring twist angle) and the absence of strong additional donor atoms make 1-Phenyl-1H-tetrazole a predictable, monodentate N-donor ligand for the construction of Cu(II) and other transition-metal complexes, as demonstrated by the structurally characterized complex [Cu(pta)₂(NO₃)₂(H₂O)₂] where pta = 1-Phenyl-1H-tetrazole [1]. Its use avoids the bridging coordination modes and polymeric structures frequently encountered with 5-thiol- or 5-amino-substituted analogs.

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